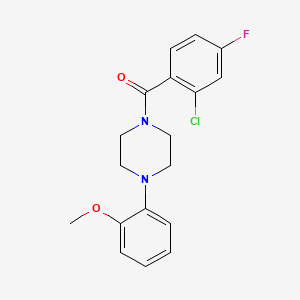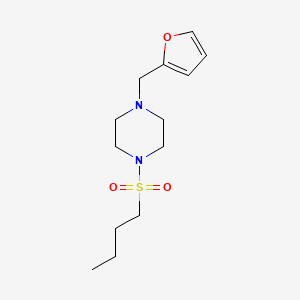![molecular formula C15H19N3OS2 B5378653 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with key cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide in lab experiments is its diverse biological activity. This compound has been shown to have antifungal, antibacterial, and anticancer properties, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential anticancer activity. Finally, future studies should focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves the reaction of 2-sec-butylthio-5-mercapto-1,3,4-thiadiazole with 3-chloro-N-phenylpropanamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been found to have potential applications in various fields of scientific research. This compound has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have potential anticancer activity, making it a valuable tool for cancer research.
Propiedades
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-3-11(2)20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUANWUJCMIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5378590.png)
![2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)



![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)
